molecular formula C12H16F3NO3S B12515419 (S)-3-(Trifluoromethyl)pyrrolidine 4-methylbenzenesulfonate

(S)-3-(Trifluoromethyl)pyrrolidine 4-methylbenzenesulfonate

Cat. No.: B12515419
M. Wt: 311.32 g/mol
InChI Key: XVYCJJAAXZFHTM-VWMHFEHESA-N
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Description

(3S)-3-(trifluoromethyl)pyrrolidine; para-toluene sulfonate is a compound that combines the structural features of a pyrrolidine ring with a trifluoromethyl group and a para-toluene sulfonate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-3-(trifluoromethyl)pyrrolidine typically involves the introduction of the trifluoromethyl group into the pyrrolidine ring. One common method is the nucleophilic substitution reaction where a suitable pyrrolidine derivative is reacted with a trifluoromethylating agent under controlled conditions. The para-toluene sulfonate group can be introduced through sulfonation reactions using para-toluene sulfonic acid or its derivatives .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediates and their subsequent functionalization. The use of catalysts and optimized reaction conditions is crucial to achieve high yields and purity. The process may also involve purification steps such as crystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

(3S)-3-(trifluoromethyl)pyrrolidine; para-toluene sulfonate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of trifluoromethylated derivatives .

Scientific Research Applications

(3S)-3-(trifluoromethyl)pyrrolidine; para-toluene sulfonate has several scientific research applications:

Mechanism of Action

The mechanism of action of (3S)-3-(trifluoromethyl)pyrrolidine; para-toluene sulfonate involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity for specific targets, while the sulfonate group can influence its solubility and stability. The pathways involved may include inhibition or activation of enzymatic activity, modulation of receptor function, or alteration of cellular signaling processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3S)-3-(trifluoromethyl)pyrrolidine; para-toluene sulfonate is unique due to the presence of the pyrrolidine ring combined with the trifluoromethyl and para-toluene sulfonate groups. This combination imparts distinct chemical properties, making it valuable for specific applications in synthesis and research .

Properties

Molecular Formula

C12H16F3NO3S

Molecular Weight

311.32 g/mol

IUPAC Name

4-methylbenzenesulfonic acid;(3S)-3-(trifluoromethyl)pyrrolidine

InChI

InChI=1S/C7H8O3S.C5H8F3N/c1-6-2-4-7(5-3-6)11(8,9)10;6-5(7,8)4-1-2-9-3-4/h2-5H,1H3,(H,8,9,10);4,9H,1-3H2/t;4-/m.0/s1

InChI Key

XVYCJJAAXZFHTM-VWMHFEHESA-N

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.C1CNC[C@H]1C(F)(F)F

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.C1CNCC1C(F)(F)F

Origin of Product

United States

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